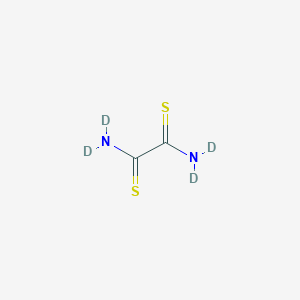
(2S)-2-hydroxy(113C)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-hydroxy(113C)propanoic acid, also known as (2S)-2-hydroxypropanoic acid, is a chiral molecule with significant importance in various scientific fields. This compound is a stable isotope-labeled form of lactic acid, where the carbon-1 position is labeled with carbon-13. Lactic acid is a naturally occurring organic acid found in many biological systems and is involved in various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy(113C)propanoic acid typically involves the use of isotopically labeled precursors. One common method is the fermentation of glucose using lactic acid bacteria, where the glucose is labeled with carbon-13 at the desired position. The fermentation process is carried out under anaerobic conditions, and the resulting lactic acid is then purified to obtain the labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors for fermentation, where isotopically labeled glucose is converted to lactic acid by lactic acid bacteria. The product is then extracted and purified using techniques such as distillation and crystallization to achieve the desired purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hydroxy(113C)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form pyruvic acid.
Reduction: The carboxyl group can be reduced to form propanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Pyruvic acid
Reduction: Propanol
Substitution: Various substituted lactic acid derivatives
Scientific Research Applications
(2S)-2-hydroxy(113C)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of lactic acid metabolism.
Biology: Employed in studies of cellular respiration and fermentation processes.
Medicine: Utilized in research on metabolic disorders and as a diagnostic tool in medical imaging techniques such as magnetic resonance spectroscopy (MRS).
Industry: Applied in the production of biodegradable plastics and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of (2S)-2-hydroxy(113C)propanoic acid involves its participation in metabolic pathways. In biological systems, it is converted to pyruvate by the enzyme lactate dehydrogenase. Pyruvate then enters the citric acid cycle, where it is further metabolized to produce energy. The labeled carbon-13 allows researchers to track the metabolic fate of the compound and study the dynamics of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-hydroxypropanoic acid: The enantiomer of (2S)-2-hydroxypropanoic acid, differing in the spatial arrangement of the hydroxyl group.
Pyruvic acid: The oxidized form of lactic acid, involved in similar metabolic pathways.
Propanoic acid: A structurally similar compound with different chemical properties and applications.
Uniqueness
The uniqueness of (2S)-2-hydroxy(113C)propanoic acid lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it a valuable tool in research areas where understanding the detailed mechanisms of metabolic processes is crucial.
Properties
CAS No. |
727379-97-7 |
|---|---|
Molecular Formula |
C3H6O3 |
Molecular Weight |
91.07 g/mol |
IUPAC Name |
(2S)-2-hydroxy(113C)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1/i3+1 |
InChI Key |
JVTAAEKCZFNVCJ-NSQKCYGPSA-N |
Isomeric SMILES |
C[C@@H]([13C](=O)O)O |
Canonical SMILES |
CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



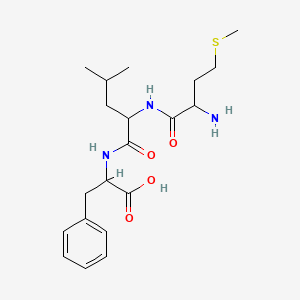
![3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B12059198.png)
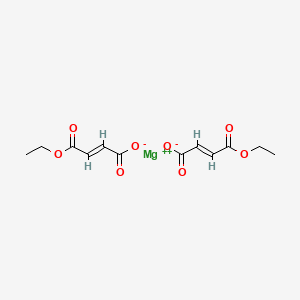


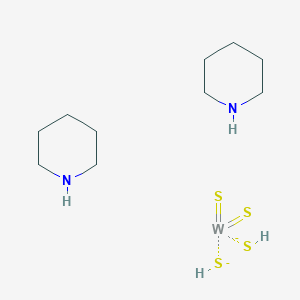
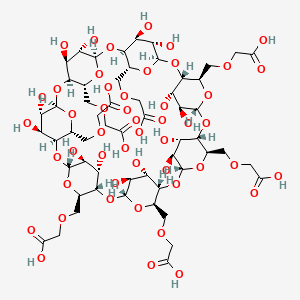
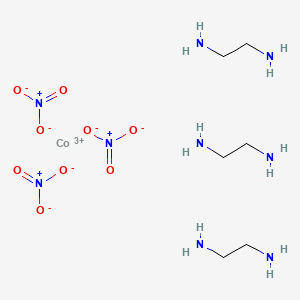

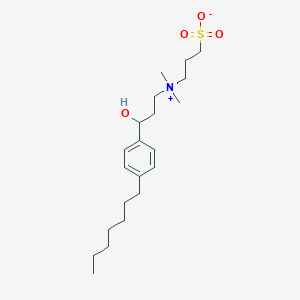
![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)

